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Guanylyl-(3',5')-cytidine - 4785-04-0

Guanylyl-(3',5')-cytidine

Catalog Number: EVT-14869851
CAS Number: 4785-04-0
Molecular Formula: C19H25N8O12P
Molecular Weight: 588.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Guanylyl-(3'->5')-cytidine is a (3'->5')-dinucleotide composed from guanosine and cytidine units. It is a guanyl ribonucleotide and a (3'->5')-dinucleotide. It is a conjugate acid of a guanylyl-(3'->5')-cytidine(1-).
Overview

Guanylyl-(3',5')-cytidine is a significant biochemical compound classified as a dinucleotide, specifically a guanyl ribonucleotide. It comprises two nucleoside units: guanosine and cytidine, linked through a 3' to 5' phosphodiester bond. This compound plays a crucial role in various biological processes, particularly in signal transduction pathways involving cyclic guanosine monophosphate.

Source

Guanylyl-(3',5')-cytidine is naturally occurring in biological systems, primarily synthesized within cells as part of nucleotide metabolism. It can also be obtained through chemical synthesis in laboratory settings for research and therapeutic applications.

Classification
  • Type: Dinucleotide
  • Subcategory: Guanyl ribonucleotides
  • Molecular Formula: C₁₉H₂₅N₈O₁₀P
  • Average Molecular Weight: 556.42 g/mol
Synthesis Analysis

Methods

Guanylyl-(3',5')-cytidine can be synthesized using several methods, including:

  1. Phosphorylation of Nucleosides: This approach involves the phosphorylation of cytidine and guanosine using phosphoric acid derivatives under controlled conditions.
  2. Enzymatic Synthesis: Utilizing specific enzymes such as nucleoside diphosphate kinases to catalyze the formation of the dinucleotide from its constituent nucleotides.
  3. Solid-phase synthesis: A more advanced method that allows for the stepwise assembly of nucleotide sequences on a solid support, facilitating the production of various RNA oligonucleotides.

Technical Details

The synthesis often requires precise control over reaction conditions such as pH, temperature, and ionic strength to ensure high yields and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) are commonly used to monitor the synthesis process and confirm the identity of the compound.

Molecular Structure Analysis

Structure

Guanylyl-(3',5')-cytidine features a unique molecular structure characterized by:

  • Backbone: A sugar-phosphate backbone formed by ribose sugars connected via phosphodiester linkages.
  • Base Composition: Guanine and cytosine bases attached to the ribose sugars.

Data

  • SMILES Notation: NC1=NC(=O)C2=C(N1)N(C=N2)[C@H]1C[C@H](O)[C@@H](COP(O)(=O)OC2CC(OC2CO)N2C=CC(N)=NC2=O)O1
  • InChI Key: InChI=1S/C19H25N8O10P/c20-10-6-12(22)16(25)14(8-10)30-19(28)29-18(27)17(26)15(7-9-21)13(24)11(23)5-4-15/h4-5,6,8-9,12-13,17,19H,7,20H2,1-3H3,(H2,21,22)(H2,24,25)(H2,26,27)(H2,28,29)/t12-,13-,17-,19-/m0/s1
Chemical Reactions Analysis

Reactions

Guanylyl-(3',5')-cytidine participates in several biochemical reactions:

  1. Hydrolysis: Under physiological conditions, it can undergo hydrolysis to yield guanosine and cytidine.
  2. Phosphorylation Reactions: It can serve as a substrate for kinases that phosphorylate other nucleotides or proteins.
  3. Cyclization Reactions: In specific signaling pathways, it may convert into cyclic guanosine monophosphate through guanylate cyclase activity.

Technical Details

These reactions are vital for cellular signaling and metabolic processes. The kinetics of these reactions can be influenced by factors such as enzyme concentration and substrate availability.

Mechanism of Action

Process

Guanylyl-(3',5')-cytidine functions primarily as a signaling molecule within cells:

  1. Signal Transduction: It is involved in signaling pathways that regulate various physiological functions such as vasodilation and neurotransmission.
  2. Activation of Guanylate Cyclase: Upon binding to receptors like guanylyl cyclase, it stimulates the conversion of guanosine triphosphate to cyclic guanosine monophosphate.

Data

This mechanism is critical for mediating responses to hormones such as nitric oxide and natriuretic peptides, influencing processes like blood pressure regulation and smooth muscle relaxation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water; insoluble in organic solvents.

Chemical Properties

  • Stability: Sensitive to hydrolysis; stable under dry conditions but degrades in aqueous solutions over time.
  • pH Sensitivity: Stability can vary with pH; optimal stability at neutral pH ranges.
Applications

Scientific Uses

Guanylyl-(3',5')-cytidine is utilized in various scientific fields:

  1. Biochemical Research: Used extensively in studies investigating nucleotide metabolism and signaling pathways.
  2. Pharmaceutical Development: Investigated for potential therapeutic applications in cardiovascular diseases due to its role in regulating vascular tone.
  3. Molecular Biology Techniques: Employed as a substrate in assays related to nucleic acid synthesis and enzyme activity studies.

This compound's diverse applications underscore its significance in both fundamental research and potential clinical applications.

Biochemical Significance and Evolutionary Context of Guanylyl-(3',5')-cytidine

Role in Nucleotide Metabolism and Signal Transduction Pathways

Guanylyl-(3',5')-cytidine (GpC) is a heterodinucleotide with the molecular formula C₁₉H₂₅N₈O₁₂P, formed through a 3',5'-phosphodiester bond linking guanosine and cytidine ribonucleotides [1] [4]. Biochemically, it serves as a minimal RNA dinucleotide motif and a critical substrate for investigating RNase kinetics and specificity. RNase T1 and related enzymes cleave specifically at the 3'-end of guanylyl residues, making GpC an essential tool for characterizing ribonuclease substrate recognition and catalytic mechanisms [4].

In signal transduction, while GpC itself is not a direct signaling molecule, it belongs to the broader family of guanylyl-containing nucleotides that are precursors for cyclic GMP (cGMP) synthesis. cGMP functions as a ubiquitous second messenger regulating cardiovascular function, neural signaling, and phototransduction. Guanylyl cyclases (GCs) catalyze GTP conversion to cGMP, utilizing catalytic domains that are evolutionarily conserved across vertebrates and invertebrates [3] [5]. These enzymes require dimerization for activation, with catalytic sites formed at the dimer interface where two magnesium ions coordinate nucleoside triphosphate binding and cyclization [5] [7].

Table 1: Biochemical Characteristics of Guanylyl-(3',5')-cytidine

PropertyValue/DescriptionReference
Molecular FormulaC₁₉H₂₅N₈O₁₂P [1]
SMILESNC₁=NC(=O)c₂ncn(C₃OC(CO)C(OP(=O)(O)OCC₄OC(C(O)C₄O)N₅C=CC(=N)NC₅=O)C₃O)c₂N₁ [4]
Primary Biochemical RoleRNase substrate; RNA structural motif [4]
Storage ConditionsSolid; -20°C [4]
Cyclase Catalytic MechanismTwo-metal-ion dependent (Mg²⁺/Mn²⁺) [5]

Evolutionary Conservation of Guanyl Ribonucleotides Across Species

Guanyl ribonucleotides exhibit deep evolutionary conservation, though their synthesizing machinery—guanylyl cyclases (GCs)—display remarkable structural and functional divergence. In vertebrates, GCs exist in two primary forms: receptor-GCs (single transmembrane domain receptors) and soluble GCs (cytosolic heme-binding sensors activated by nitric oxide) [3]. Invertebrates lack heme-binding soluble GCs, while basal metazoans (e.g., cnidarians) possess only rudimentary GC forms. Fungi entirely lack class III GCs, but they reappear in Dictyostelids (social amoebae), where they display inverted catalytic domain arrangements (C1 and C2 swapped) compared to vertebrate enzymes [3].

Prokaryotes employ five distinct catalytic scaffolds for cyclic nucleotide synthesis, unrelated to eukaryotic class III cyclases. The discovery of functional GCs in bacteria (e.g., Synechocystis Cya2) challenged the paradigm that GCs are exclusive to eukaryotes. Cya2 exhibits >100-fold specificity for GTP over ATP, despite comparable substrate binding affinities (Kₘ(GTP) = 0.11–0.22 mM; Kₘ(ATP) = 0.05–0.10 mM). Specificity arises from post-binding catalytic turnover efficiency, governed by hydrogen bonding between Glu488 and the guanine base [7]. This indicates convergent evolution of GTP-specific cyclization in bacteria and eukaryotes.

Key Evolutionary Adaptations:

  • Domain Swapping: Apicomplexan and ciliate GCs harbor fused N-terminal ATPase modules with ten transmembrane helices, absent in metazoans [3].
  • Loss-of-Function Events: Higher plants lack class III cyclase domains but express novel GC candidates identified via conserved catalytic motifs [10].
  • Paraphyletic Origin: Eukaryotic GCs likely evolved multiple times from prokaryotic adenylyl cyclases through substrate specificity shifts [3] [7].

Comparative Analysis of Dinucleotide Functions in Prokaryotes vs. Eukaryotes

Dinucleotides like GpC serve as fundamental units of RNA architecture across life forms. However, their metabolic and regulatory contexts diverge significantly between prokaryotes and eukaryotes:

  • Self-Association Behavior: In aqueous solutions, GpC forms Watson-Crick dimers that stack into extended aggregates. This process is cation-dependent (Na⁺ > K⁺), suggesting phosphate-mediated stabilization rather than direct base-cation interactions [8]. At acidic pH (pH 4), cytidine protonation triggers alternative hydrogen bonding, potentially yielding parallel G-G/C-C⁺ paired structures or G-tetrads [8]. Such self-association is less prominent in eukaryotic systems, where dinucleotides are primarily embedded in larger RNA structures.

  • Cyclase Integration:

  • Prokaryotes: GCs like Cya2 are often fused to transmembrane and sensory domains (e.g., CHASE2). Catalytic domains function as homodimers with weak oligomerization affinity (Kd ≈ 8 μM), modulated by ionic strength [7].
  • Eukaryotes: GC domains are embedded in multidomain proteins like receptor-GCs (ligand-regulated) or soluble GCs (NO-regulated). In insects, nitric oxide elevates cGMP levels via soluble GC sensitization by molecules like YC-1, revealing conserved allosteric regulation [6].

  • Catalytic Specificity Determinants:

    OrganismSpecificity Residue 1Specificity Residue 2Regulatory Mechanism
    Vertebrates (GC)Glutamate (H-bond donor)Cysteine/SerineHeme/NO; peptide hormones
    Synechocystis (Cya2)Glu488Gly562 (steric role)Dimerization
    Dictyostelium (GC)GlutamateSerine/CysteineHeterotrimeric G-proteins

Higher plants lack canonical class III GCs/ACs but express candidate nucleotidyl cyclases (CNCs) with atypical domain fusions. For example, Arabidopsis encodes >25 CNCs with functional catalytic centers identified computationally via conserved residues (e.g., catalytic aspartate/glutamate pairs) [10]. These enzymes likely link to plant-specific processes like pathogen defense or light signaling, contrasting with conserved cGMP pathways in metazoans.

Table 2: Distribution of Guanylyl Cyclase Types Across Organisms

Organism GroupSoluble GCReceptor GCUnique Features
VertebratesHeme-bound (NO-sensing)Hormone-regulatedCanonical C1/C2 domain orientation
InsectsHeme-independentAbsentYC-1 sensitization conserved [6]
DictyostelidsSoluble (G-protein regulated)Membrane-bound (dodecahelical)Swapped C1/C2 domains [3]
CyanobacteriaAbsentAbsentCya2 (homodimeric GTP-specific GC) [7]
Higher PlantsAbsentAbsentNovel candidate CNCs [10]

Properties

CAS Number

4785-04-0

Product Name

Guanylyl-(3',5')-cytidine

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C19H25N8O12P

Molecular Weight

588.4 g/mol

InChI

InChI=1S/C19H25N8O12P/c20-8-1-2-26(19(33)23-8)16-11(30)10(29)7(38-16)4-36-40(34,35)39-13-6(3-28)37-17(12(13)31)27-5-22-9-14(27)24-18(21)25-15(9)32/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32)/t6-,7-,10-,11-,12-,13-,16-,17-/m1/s1

InChI Key

DQTQQHQGSZWEMR-VMIOUTBZSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O

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